molecular formula C14H20N2O2 B12617720 N~2~-Acetyl-N-(4-methylphenyl)norvalinamide CAS No. 918941-54-5

N~2~-Acetyl-N-(4-methylphenyl)norvalinamide

Cat. No.: B12617720
CAS No.: 918941-54-5
M. Wt: 248.32 g/mol
InChI Key: GPQOMNIXIUOBCR-UHFFFAOYSA-N
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Description

N²-Acetyl-N-(4-methylphenyl)norvalinamide is a synthetic amide derivative characterized by a norvaline backbone acetylated at the N²-position and substituted with a 4-methylphenyl group at the terminal amide nitrogen. Its structure integrates both hydrophobic (4-methylphenyl) and hydrogen-bonding (acetyl and amide) functionalities, making it a candidate for studies in medicinal chemistry and materials science.

Properties

CAS No.

918941-54-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-acetamido-N-(4-methylphenyl)pentanamide

InChI

InChI=1S/C14H20N2O2/c1-4-5-13(15-11(3)17)14(18)16-12-8-6-10(2)7-9-12/h6-9,13H,4-5H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

GPQOMNIXIUOBCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N2-Acetyl-N-(4-methylphenyl)norvalinamide can be achieved through a multi-step process:

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N~2~-Acetyl-N-(4-methylphenyl)norvalinamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-Acetyl-N-(4-methylphenyl)norvalinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Acetyl-N-(4-methylphenyl)norvalinamide involves its interaction with specific molecular targets and pathways. The acetyl and methylphenyl groups play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Core Structure Key Substituents Biological Activity Notable Properties References
N²-Acetyl-N-(4-methylphenyl)norvalinamide Norvalinamide 4-methylphenyl, acetyl Not reported Flexible amide, H-bond donor/acceptor
MB-MPh Mannich base 4-methylphenyl, phenol Antioxidant Radical scavenging, high stability
(E)-1-(4-Cl-phenyl)methanimine Imidazole-imine 4-chlorophenyl Crystal engineering Rigid, C–H⋯N/π–π interactions
2-(4-nitrophenyl)acetamide Acetamide 4-nitrophenyl Discontinued (potential) Electron-withdrawing, polar
Pyridazinone derivative Pyridazinone 4-methylphenyl Anti-inflammatory IC₅₀ = 11.6 μM

Biological Activity

N~2~-Acetyl-N-(4-methylphenyl)norvalinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound belongs to the class of N-arylacetamides, which are significant intermediates in the synthesis of various pharmaceutical compounds. The synthesis typically involves the acetylation of norvaline followed by the introduction of a 4-methylphenyl group.

Synthesis Overview:

  • Reactants: Norvaline, acetic anhydride, 4-methylphenylamine.
  • Method: The reaction is conducted under controlled conditions to ensure high yield and purity.
  • Yield: Typically yields over 70% under optimized conditions.

This compound exhibits biological activity primarily through its interaction with specific enzyme pathways and receptor systems. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and neuronal function.
  • Receptor Modulation: It may act as a modulator for receptors involved in neurotransmission, influencing motor function and neuroprotection.

2.2 Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

  • Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties: It may reduce inflammation in neuronal tissues, which is crucial in neurodegenerative diseases.

3. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1: Neuroprotection in Animal Models
    • Objective: Assess neuroprotective effects against excitotoxicity.
    • Method: Administered to mice subjected to glutamate-induced toxicity.
    • Results: Significant reduction in neuronal death was observed, suggesting potential for treating neurodegenerative disorders.
  • Study 2: Anti-inflammatory Activity
    • Objective: Evaluate anti-inflammatory effects on microglial cells.
    • Method: Cultured microglial cells were treated with the compound and stimulated with lipopolysaccharides (LPS).
    • Results: Decreased production of pro-inflammatory cytokines was noted, indicating its potential use in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced neuronal apoptosisStudy 1
Anti-inflammatoryDecreased cytokine productionStudy 2

Table 2: Synthesis Parameters

ParameterValue
Yield>70%
Reaction Time24 hours
TemperatureRoom temperature

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